molecular formula C5H6Cl2O B3014412 Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) CAS No. 61971-73-1

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)

Cat. No.: B3014412
CAS No.: 61971-73-1
M. Wt: 153
InChI Key: OATQAOXFDDOSLI-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) is a chemical compound with the molecular formula C5H6Cl2O It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) typically involves the reaction of 2,2-dichlorocyclopropane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

[ \text{2,2-dichlorocyclopropane} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl ethanones.

Scientific Research Applications

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-chlorocyclopropyl)-: Similar structure but with only one chlorine atom on the cyclopropyl ring.

    Ethanone, 1-(2,2-dibromocyclopropyl)-: Similar structure but with bromine atoms instead of chlorine.

    Ethanone, 1-(2,2-difluorocyclopropyl)-: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) is unique due to the presence of two chlorine atoms on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,2-dichlorocyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATQAOXFDDOSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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